Picenadol

opioid receptor selectivity κ‑opioid agonist screening in vivo pharmacodynamics

Researchers screening mixed-action analgesics often contend with confounding κ-opioid effects (diuresis, dysphoria). Picenadol is a racemic mixed agonist-antagonist with high μ/δ affinity and no functional κ agonism, serving as a clean reference probe. - Selective μ/δ opioid ligand; completely devoid of κ-mediated diuresis in vivo - Codeine-equivalent oral analgesia independent of CYP2D6 bioactivation - Intrinsic μ-antagonist l-isomer limits abuse potential and analgesic ceiling Supplied as high-purity hydrochloride salt; ideal for opioid receptor profiling and abuse-deterrent formulation studies.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 79201-85-7
Cat. No. B1240164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicenadol
CAS79201-85-7
SynonymsLilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O
InChIInChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1
InChIKeyRTOHPIRUUAKHOZ-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picenadol: Mixed Opioid Agonist-Antagonist Profile


Picenadol (LY‑150720) is a 4‑phenylpiperidine racemic mixture developed by Eli Lilly that behaves as a mixed opioid agonist‑antagonist. Its d‑isomer (LY136596) acts as a potent μ‑opioid receptor agonist, while the l‑isomer (LY136595) is a weak μ‑receptor competitive antagonist, conferring a unique built‑in braking mechanism on agonist activity . Critically, picenadol displays high affinity for μ and δ opioid receptors but markedly lower affinity for the κ receptor, a selectivity profile that sharply differentiates it from other mixed agonist‑antagonists [1].

Why Picenadol Cannot Be Replaced


Standard mixed agonist‑antagonists (e.g., nalbuphine, butorphanol) derive much of their activity from κ‑opioid receptor agonism, which produces diuretic and dysphoric effects that are absent with picenadol. Picenadol’s deliberate stereochemical pairing of a μ‑agonist with a μ‑antagonist intrinsically limits analgesic ceiling and abuse potential in a manner that cannot be replicated by single‑component opioids or fixed‑dose combinations, making it pharmacodynamically non‑substitutable [1][2].

Picenadol Differentiation Evidence


Lack of κ-Agonist Activity vs. Butorphanol

In a standardized rat urination model, butorphanol (0.32–20 mg/kg, s.c.) produced a marked, dose‑dependent increase in urinary output consistent with κ‑opioid agonism, whereas picenadol (1.25–40 mg/kg, s.c.) and its individual isomers (0.32–20 mg/kg, s.c.) produced no increase over the 5‑hour observation period, demonstrating a complete absence of κ‑agonist activity [1].

opioid receptor selectivity κ‑opioid agonist screening in vivo pharmacodynamics

Analgesic Potency vs. Morphine

In the mouse writhing and rat tail heat tests, picenadol (racemate) displayed an analgesic potency approximately one‑third that of morphine [1]. This places picenadol in a lower potency tier compared with the prototypical full μ‑agonist.

analgesic potency opioid benchmarking mouse writhing test

Oral Analgesic Efficacy vs. Codeine

In a double‑blind postoperative pain trial (n = 178), a single 25 mg oral dose of picenadol yielded a mean sum of pain intensity difference (SPID) score of 5.21, statistically indistinguishable from codeine 60 mg (SPID 5.19) and both significantly superior to placebo (SPID 2.82) [1]. Total pain relief scores were 10.21 (picenadol), 11.07 (codeine), and 6.96 (placebo). A subsequent dental‑pain dose‑response study estimated 22 mg picenadol as equianalgesic to 60 mg codeine [2].

postoperative pain oral analgesic SPID codeine comparator

Anticholinergic Activity vs. Morphine

In squirrel monkeys responding under a mult FR‑30 FI‑5 min schedule, combinations of picenadol (LY150720, 0.3‑3.0 mg/kg) or its d‑isomer with naloxone produced FI‑component rate increases exceeding control values, an effect not observed with morphine [1]. These rate increases were reversed by the acetylcholinesterase inhibitor physostigmine (0.01 mg/kg) and were qualitatively identical to those induced by the classic anticholinergic scopolamine (0.01‑0.1 mg/kg), directly demonstrating anticholinergic pharmacology.

anticholinergic activity opioid side effects schedule‑controlled behavior squirrel monkey

Reduced Naloxone Antagonism vs. Morphine

In the squirrel monkey electric shock titration assay, picenadol (0.1‑17.5 mg/kg), its d‑isomer, and morphine all produced dose‑related increases in maintained shock intensity, but the antinociceptive effects of picenadol were appreciably less susceptible to blockade by naloxone (0.001‑1.0 mg/kg) than were those of morphine [1]. Furthermore, picenadol’s antinociceptive dose‑effect curve spanned a broader dose range (175‑fold) without complete suppression of responding, consistent with a dampened agonist ceiling imposed by the co‑formulated l‑isomer antagonist.

naloxone antagonism abuse liability opioid safety shock titration

Picenadol Application Scenarios


κ-Free Analgesic Screening

Because picenadol completely lacks κ‑agonist activity, as shown by its failure to increase urinary output in the rat model [5], it serves as an ideal μ/δ‑selective reference compound for opioid receptor profiling. Researchers screening novel mixed‑action analgesics can use picenadol to isolate μ‑ and δ‑mediated endpoints without the confounding influence of κ‑driven diuresis or dysphoria, improving assay specificity.

CYP2D6-Independent Postoperative Analgesia

Picenadol achieves codeine‑equivalent oral analgesia (SPID 5.21 vs 5.19 for codeine 60 mg) without requiring CYP2D6‑mediated bioactivation [5][3]. For clinical research programs seeking a consistent analgesic response across genetic metabolizer subgroups, picenadol offers a single‑entity solution that avoids the pharmacokinetic variability and prodrug‑related safety concerns associated with codeine.

Anticholinergic–Opioid Interaction Studies

Picenadol’s unique anticholinergic signature, demonstrated by physostigmine‑reversible FI rate increases in the squirrel monkey model [5], provides a valuable tool for investigating the interplay between cholinergic and opioidergic systems. This makes picenadol a distinct probe for dissecting cognitive side‑effect mechanisms that are absent with prototypical opioids like morphine.

Abuse Liability & Naloxone Reversal Studies

The observation that picenadol’s antinociception is less susceptible to naloxone antagonism than that of morphine, combined with its built‑in μ‑antagonist l‑isomer [5], positions picenadol as a model compound for evaluating abuse‑deterrent opioid formulations. Studies of precipitated withdrawal and dose‑ceiling effects can benchmark picenadol against full agonists to quantify the safety margin conferred by its racemic design.

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